molecular formula C10H12N4O3S B2927794 N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 17050-28-1

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No. B2927794
CAS RN: 17050-28-1
M. Wt: 268.29
InChI Key: RBEWWINZSULOOD-UHFFFAOYSA-N
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Description

“N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C10H12N4O3S . It has an average mass of 268.292 Da and a monoisotopic mass of 268.063019 Da . This compound can be purchased for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide” consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure visualization was not found in the search results.


Chemical Reactions Analysis

Hydrazinecarbothioamides, such as “N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide”, can react with various compounds to form different heterocyclic rings . For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can afford various heterocyclic rings .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Anti-inflammatory and Analgesic Agents : A study reported the synthesis of related compounds with significant anti-inflammatory and anti-nociceptive properties (Fakhr et al., 2009).

DNA and Protein Binding

  • DNA/Protein Interaction Studies : Compounds related to N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide were found to interact with DNA and proteins, showing potential as DNA cleavage agents and exhibiting cytotoxicity against cancer cell lines (Muralisankar et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition : Research indicated the use of hydroxy phenyl hydrazides, including derivatives of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide, as corrosion inhibitors in certain environments (Singh et al., 2021).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : Some derivatives of N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide were found to have antimicrobial and anticancer activities, providing a basis for further exploration in medicinal chemistry (Farghaly et al., 2020).

Analytical Chemistry Applications

  • Fluorometric Detection in Chromatography : A study discussed the use of a compound related to N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide in chromatography for the fluorometric detection of aldehydes (Koizumi et al., 1988).

Anti-Malarial Activity

  • Anti-Malarial Research : Novel derivatives were studied for their potential anti-malarial activities, demonstrating the versatility of these compounds in pharmaceutical research (Divatia et al., 2014).

properties

IUPAC Name

1-ethyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-11-10(18)13-12-9(15)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWWINZSULOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

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